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Compound of Interest

Compound Name: N-Methyl Amisulpride

Cat. No.: B609603

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of N-Methyl Amisulpride (also known as
LB-102) and other prominent benzamide derivatives, including amisulpride, sulpiride, and
tiapride. The information presented is based on available experimental data to facilitate an
objective evaluation of their pharmacological profiles.

Executive Summary

N-Methyl Amisulpride is a novel benzamide derivative designed to improve upon the
properties of its parent compound, amisulpride. The primary structural modification, N-
methylation, is intended to enhance lipophilicity and blood-brain barrier permeability. Preclinical
data suggests that N-Methyl Amisulpride retains a similar in vitro receptor binding profile to
amisulpride, with high affinity for dopamine D2 and D3 receptors and moderate affinity for the
serotonin 5-HT7 receptor. This profile suggests potential for both antipsychotic and
antidepressant effects. In preclinical models, it has demonstrated comparable or potentially
superior efficacy to amisulpride. This guide will delve into the quantitative data supporting these

observations.

Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki /
IC50 in nM)
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5-HT7
Compound D2 Receptor D3 Receptor Reference(s)
Receptor
N-Methyl o
Similar to
Amisulpride (LB-  ~1.0 (Kd) _ . ~31 (Kd) [1][2]
Amisulpride
102)
Amisulpride 2.8-3.0 3.2-35 115 [31141[5]
(S)-Amisulpride 5.2 - - [1]
(R)-Amisulpride 244 - 22 (Kd) [1]
Sulpiride 8,800 (1C50) >100,000 (IC50) - [61[7]
Tiapride 110 - 320 (IC50) 180 (1C50) - [8]

Note: Ki values are presented unless otherwise specified (IC50, Kd). Lower values indicate
higher binding affinity. Dashes indicate data not readily available from the searched sources.

Table 2: Comparative Efficacy in Preclinical Models
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Effective Dose

Compound Animal Model Endpoint (ED50) / Reference(s)
Outcome
N-Methyl Apomorphine- o Statistically
) ) o Inhibition of o
Amisulpride (LB- Induced Climbing o indistinguishable  [3]
Climbing ) )
102) (Mouse) from amisulpride
Novel Object Similar-to-
- Reversal of )
Recognition - o superior to [3]
Cognitive Deficits ) )
(Rat) amisulpride
Conditioned
) ) ) Inhibition of Effective at D2
Amisulpride Avoidance ) [9]
Avoidance occupancy >60%
Response (Rat)
Forced Swim Reduction of 1 and 3 mg/kg [10]
Test (Rat) Immobility (subchronic)
Apomorphine-
Induced ) )
) Antagonism ~2 mg/kg (i.p.) [11]
Hypothermia
(Mouse)
Conditioned
. ) Inhibition of Ineffective in
Sulpiride Avoidance ) ) [12]
Avoidance some studies
Response (Rat)
o Conditioned Drug )
Tiapride ] S 2.2 mg/kg (i.p.) [8]
Behavior (Rat) Discrimination
Dopamine

Agonist-Induced
Hyperactivity
(Rat)

Antagonism

10 mg/kg (i.p.)

(8]

Note: Direct head-to-head quantitative comparisons of ED50 values for N-Methyl Amisulpride

in CAR and FST models were not available in the public domain at the time of this review. The

data presented for N-Methyl Amisulpride is based on comparative statements from preclinical

studies.
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Table 3: Comparative Preclinical Pharmacokinetic

Parameters
Compo . Half-life  Bioavail Referen
Species Route Tmax Cmax .
und (t1/2) ability ce(s)
Improved
N-Methyl BBB
Amisulpri penetrati
Rat p.o. [3]
de (LB- on vs.
102) Amisulpri
de
Poor
Amisulpri BBB
Rat p.o. ] [9]
de penetrati
on
<1
. Hg/mL (at
Sulpiride Rat p.o. Low [13]
100
mg/kg)
6.1-23.9
/mL 16-34
Dog p.o. HI [13]
(25-100 h
mg/kg)
Tiapride Human p.o. ~75%

Note: Comprehensive and directly comparable preclinical pharmacokinetic data in the same

species and under the same conditions is limited in the publicly available literature. N-Methyl

Amisulpride is designed for improved brain exposure compared to amisulpride. It undergoes

demethylation to form amisulpride as a metabolite.[3]

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of a test compound for a specific receptor.
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General Protocol:

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or
HEK?293 cells) are cultured and harvested. The cells are lysed, and the cell membranes
containing the receptors are isolated by centrifugation.

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.qg., [3H]-
spiperone for D2 receptors) at a fixed concentration and varying concentrations of the
unlabeled test compound.

Incubation and Separation: The reaction mixture is incubated to allow binding to reach
equilibrium. The bound and free radioligand are then separated, typically by rapid filtration
through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound
radioligand, is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the
concentration of the test compound that inhibits 50% of the specific binding of the radioligand
(IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-
Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of a compound by measuring its ability to

suppress a learned avoidance response without impairing the ability to escape an aversive

stimulus.

General Protocol:

o Apparatus: A shuttle box with two compartments separated by a door or opening is typically

used. The floor of the box is equipped to deliver a mild electric foot shock.

» Training (Acquisition): A conditioned stimulus (CS), such as a light or a tone, is presented for

a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a
mild foot shock. The animal learns to avoid the shock by moving to the other compartment
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during the CS presentation (avoidance response). If the animal fails to move during the CS,
it will move to the other compartment upon receiving the shock (escape response).

e Drug Testing: Once the animals have been trained to a stable level of performance, they are
administered the test compound or vehicle.

o Test Session: The animals are placed back in the shuttle box, and a series of trials are
conducted. The number of avoidance responses, escape responses, and failures to escape
are recorded.

o Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively
reduces the number of avoidance responses without significantly affecting the number of
escape responses.

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant activity of a compound by measuring its
effect on the duration of immobility in rodents forced to swim in an inescapable cylinder of
water.

General Protocol:

o Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled
with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind
limbs.

e Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This
initial session is for habituation.

o Drug Administration: The test compound or vehicle is administered according to the study
design (e.g., acute or chronic dosing).

o Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder
for a 5-minute test session. The session is typically video-recorded for later analysis.

e Behavioral Scoring: The duration of immobility (the time the animal spends floating with only
minor movements to keep its head above water) is measured.
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o Data Analysis: A significant reduction in the duration of immobility in the drug-treated group
compared to the vehicle-treated group is indicative of antidepressant-like activity.

Mandatory Visualization
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Caption: Experimental workflow for preclinical comparison of benzamide derivatives.
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Caption: Simplified signaling pathway of the dopamine D2 receptor.
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Caption: Simplified signaling pathway of the serotonin 5-HT7 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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